molecular formula C12H17N3O5 B1330268 N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide CAS No. 63203-45-2

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide

Cat. No.: B1330268
CAS No.: 63203-45-2
M. Wt: 283.28 g/mol
InChI Key: UXECEMOPVFIRRG-UHFFFAOYSA-N
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Description

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide is a heterocyclic organic compound that has garnered significant attention in the field of drug design and discovery. This compound is known for its potent inhibitory effects on various protein kinase enzymes, which play a critical role in cell growth and division.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as an inhibitor of protein kinases, making it useful in studying cell signaling pathways.

    Medicine: Potential therapeutic agent for diseases involving abnormal cell growth, such as cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting protein kinase enzymes, which are crucial for cell growth and division. By binding to the active site of these enzymes, N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide prevents the phosphorylation of target proteins, thereby disrupting cell signaling pathways involved in proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxybenzamide
  • N-Phenyl-3,4,5-trimethoxybenzamide
  • 3,4,5-Trimethoxybenzylidene-hydrazine-carbothioamide

Uniqueness

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide stands out due to its potent inhibitory effects on protein kinases and its versatility in undergoing various chemical reactions. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug design and discovery .

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5/c1-18-8-4-7(5-9(19-2)11(8)20-3)12(17)14-6-10(16)15-13/h4-5H,6,13H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXECEMOPVFIRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284800
Record name NSC39074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63203-45-2
Record name NSC39074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC39074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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